molecular formula C18H22N4O4S B2386042 methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate CAS No. 1396714-73-0

methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2386042
CAS No.: 1396714-73-0
M. Wt: 390.46
InChI Key: QHJWKRKSKIHAGD-UHFFFAOYSA-N
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Description

Methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyrimidine Group: The pyrimidine group is introduced via a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate: Similar structure but with a carbamoyl group instead of a sulfamoyl group.

Uniqueness

Methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate is unique due to the presence of both the pyrimidine and sulfamoyl groups, which may confer specific binding properties and biological activities not seen in similar compounds.

Properties

IUPAC Name

methyl 4-[(1-pyrimidin-2-ylpiperidin-4-yl)methylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-26-17(23)15-3-5-16(6-4-15)27(24,25)21-13-14-7-11-22(12-8-14)18-19-9-2-10-20-18/h2-6,9-10,14,21H,7-8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJWKRKSKIHAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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